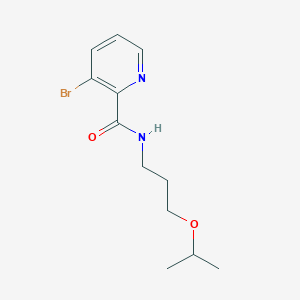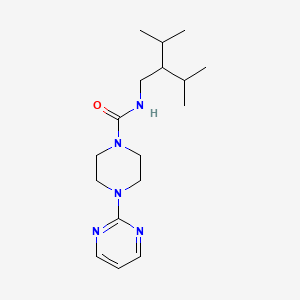![molecular formula C16H16N4O3S B7679924 N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide, also known as ODAM, is a chemical compound that has been extensively studied for its potential use in scientific research. ODAM is a sulfonamide derivative that has shown promising results in various biological and biochemical assays. In
Mecanismo De Acción
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide is a sulfonamide derivative that binds to the active site of certain enzymes and proteins, inhibiting their activity. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain cancer cell lines, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, making it a potential anti-inflammatory agent. This compound has also been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-cancer agent. Additionally, this compound has been shown to have antibacterial properties, making it a potential antibiotic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, so its potential effects on living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further studies on the mechanism of action of this compound could lead to the development of new drugs that target the same enzymes and proteins as this compound. Finally, studies on the pharmacokinetics and toxicity of this compound could lead to its potential use as a therapeutic agent in humans.
Conclusion:
This compound is a sulfonamide derivative that has shown promising results in various biochemical and physiological assays. It has potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. This compound is relatively easy to synthesize and is stable under a variety of conditions. However, it has limitations such as low solubility in water and limited in vivo studies. Further research on this compound could lead to the development of new drugs and therapeutic agents.
Métodos De Síntesis
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of 3-(dimethylamino)phenylhydrazine with 2-chlorobenzenesulfonyl chloride, followed by cyclization with potassium carbonate and 2-nitroacetic acid. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to yield this compound.
Aplicaciones Científicas De Investigación
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been used in various biochemical assays to study the mechanism of action of certain enzymes and proteins. It has also been used in cell culture studies to investigate the effects of this compound on cellular processes.
Propiedades
IUPAC Name |
N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-20(2)13-8-6-7-12(11-13)15-17-18-16(23-15)19-24(21,22)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRHALPUVPZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

